molecular formula C10H8N4O B11901065 6-Amino-2-methoxyquinazoline-4-carbonitrile

6-Amino-2-methoxyquinazoline-4-carbonitrile

Katalognummer: B11901065
Molekulargewicht: 200.20 g/mol
InChI-Schlüssel: LQCRORMKUMKNMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-methoxyquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H8N4O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxyquinazoline-4-carbonitrile typically involves the reaction of 2-methoxybenzonitrile with guanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-2-methoxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-methoxyquinazoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-2-methoxyquinazoline-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

    6-Aminoquinazoline-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxyquinazoline-4-carbonitrile: Lacks the amino group, which may influence its chemical properties and applications.

    6-Amino-2-methylquinazoline-4-carbonitrile:

Uniqueness: 6-Amino-2-methoxyquinazoline-4-carbonitrile is unique due to the presence of both amino and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C10H8N4O

Molekulargewicht

200.20 g/mol

IUPAC-Name

6-amino-2-methoxyquinazoline-4-carbonitrile

InChI

InChI=1S/C10H8N4O/c1-15-10-13-8-3-2-6(12)4-7(8)9(5-11)14-10/h2-4H,12H2,1H3

InChI-Schlüssel

LQCRORMKUMKNMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C(C=C2)N)C(=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.